Boiling Point Comparison: Impact of Methoxy and N-Methyl Groups on Volatility
The introduction of a terminal methoxy group and N-methyl substitution dramatically alters the intermolecular forces and thus the boiling point of the amine. 4-Methoxy-N-methylbutan-1-amine exhibits a boiling point of 143.9 °C at 760 mmHg . This is significantly higher than its closest analogs lacking either functionality: N-methylbutan-1-amine, which lacks the methoxy group, boils at 90.5–91.5 °C [1]. Conversely, 4-methoxybutan-1-amine, which lacks the N-methyl group, has a predicted boiling point of approximately 118.6 °C . This quantifies the distinct additive contribution of each functional group to the compound's overall physical behavior.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 143.9 |
| Comparator Or Baseline | N-methylbutan-1-amine: 90.5–91.5 °C; 4-methoxybutan-1-amine: ~118.6 °C (predicted) |
| Quantified Difference | +52.4–53.4 °C vs. N-methyl analog; +25.3 °C vs. 4-methoxy analog |
| Conditions | Standard atmospheric pressure (760 mmHg); data from ChemSrc , ChemWhat [1], and Santa Cruz Biotechnology . |
Why This Matters
A higher boiling point dictates different distillation and purification protocols and influences volatility during solvent evaporation steps in synthesis.
- [1] ChemWhat. (n.d.). N-Methylbutylamine (CAS 110-68-9) Database. View Source
